Cas no 1215736-36-9 (1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride)

1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride is a chemically synthesized compound featuring a piperazine core with substituted aromatic groups. Its structural design incorporates bromo, difluoro, and chloro-methyl substituents, enhancing its potential for selective binding interactions. The hydrochloride salt form improves solubility and stability, making it suitable for research applications requiring precise pharmacological modulation. The compound's distinct halogenated aromatic systems may contribute to its affinity for specific receptor targets, particularly in neurological or cardiovascular studies. Its well-defined molecular architecture allows for systematic exploration of structure-activity relationships in medicinal chemistry. The presence of multiple functional groups offers versatility for further derivatization, supporting its utility in drug discovery and biochemical investigations.
1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride structure
1215736-36-9 structure
Product name:1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride
CAS No:1215736-36-9
MF:C20H23BrCl2F2N2O2
Molecular Weight:512.215629816055
CID:6408076
PubChem ID:16806898

1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride
    • 1-(4-bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
    • 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE
    • AKOS026678775
    • F0909-0113
    • 1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
    • 1215736-36-9
    • インチ: 1S/C20H22BrClF2N2O2.ClH/c1-13-2-3-15(22)10-19(13)26-6-4-25(5-7-26)11-16(27)12-28-20-17(23)8-14(21)9-18(20)24;/h2-3,8-10,16,27H,4-7,11-12H2,1H3;1H
    • InChIKey: WMAMIRGGBPMSBR-UHFFFAOYSA-N
    • SMILES: C(OC1=C(F)C=C(Br)C=C1F)C(O)CN1CCN(C2=CC(Cl)=CC=C2C)CC1.[H]Cl

計算された属性

  • 精确分子量: 510.02880g/mol
  • 同位素质量: 510.02880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 475
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.9Ų

1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0909-0113-10μmol
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0909-0113-20μmol
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0909-0113-5mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0909-0113-15mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0909-0113-40mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0909-0113-50mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0909-0113-5μmol
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0909-0113-75mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0909-0113-1mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0909-0113-20mg
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
1215736-36-9 90%+
20mg
$99.0 2023-05-17

1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride 関連文献

1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochlorideに関する追加情報

Introduction to 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride (CAS No. 1215736-36-9)

The compound 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride, identified by its CAS number 1215736-36-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, particularly those relevant to neurological and cardiovascular functions. The structural design of this molecule incorporates multiple pharmacophoric elements, including a piperazine core and fluoro-substituted aromatic rings, which contribute to its unique pharmacological profile.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development due to their ability to enhance metabolic stability and binding affinity. The presence of 4-bromo-2,6-difluorophenoxy and 5-chloro-2-methylphenyl substituents in the molecular structure of this compound suggests a high degree of specificity in its interaction with biological targets. These groups are known to influence electronic properties and hydrophobicity, thereby modulating the compound's solubility and bioavailability.

In the realm of medicinal chemistry, the piperazine moiety is widely recognized for its role as a key pharmacophore in central nervous system (CNS) drugs. The incorporation of a piperazine ring in 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride enhances its potential as a therapeutic agent. Specifically, the piperazine derivative interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and motor control.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Emerging research indicates that modulation of serotonin receptor activity can lead to significant improvements in conditions such as depression, anxiety, and obsessive-compulsive disorder (OCD). The unique structural features of 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride may enable it to interact with these receptors in a manner that is both potent and selective.

Furthermore, the compound's solubility profile has been optimized through the use of hydrochloride salt formation. This modification not only enhances water solubility but also improves pharmacokinetic properties, including bioavailability and tissue distribution. Such improvements are critical for developing effective oral formulations that can achieve therapeutic levels with minimal side effects.

The synthetic route to 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride involves multi-step organic synthesis, leveraging advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods allow for precise functionalization of the aromatic rings and the piperazine core, ensuring high yield and purity. The synthetic strategy also emphasizes sustainability by minimizing waste and utilizing environmentally friendly reagents where possible.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of this compound with its target receptors. These simulations have provided valuable insights into how the various substituents interact with the receptor binding site. For instance, the 4-bromo group appears to play a crucial role in stabilizing interactions through halogen bonding or dipole interactions, while the 5-chloro substituent may enhance hydrophobic interactions.

Preclinical studies have begun to explore the pharmacological effects of 1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylopropanol hydrochloride in animal models. Initial findings suggest that this compound exhibits promising activity against several CNS-related disorders without causing significant side effects at therapeutic doses. These results are particularly encouraging given the growing need for novel treatments that address unmet medical needs without exacerbating existing ones.

The development of this compound also aligns with broader trends in pharmaceutical innovation. There is an increasing emphasis on personalized medicine, where drugs are tailored to individual patient profiles based on genetic and molecular characteristics. The unique properties of 1-(4-bromo-- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- &nbspphenoxypiperazi-nlpropanol hydrochloride (CAS No.) &nbspprovide it with potential applications across diverse patient populations.

In conclusion,1-(4-bromo------------------------)(CAS No.)> is a highly promising candidate for further development in pharmaceutical applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive option for treating neurological disorders. As research continues,, this compound is likely to play an increasingly important role in advancing therapeutic strategies for patients worldwide.

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